molecular formula C15H16O2 B14127381 2-(1-Methylcyclopentyl)-4H-chromen-4-one

2-(1-Methylcyclopentyl)-4H-chromen-4-one

Cat. No.: B14127381
M. Wt: 228.29 g/mol
InChI Key: MTOAEGGSKKPNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methylcyclopentyl)-4H-chromen-4-one is an organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylcyclopentyl)-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1-methylcyclopentyl ketone with salicylaldehyde in the presence of a base such as sodium hydroxide can lead to the formation of the desired chromen-4-one structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylcyclopentyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one structure to chroman-4-ol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce chroman-4-ol derivatives.

Scientific Research Applications

2-(1-Methylcyclopentyl)-4H-chromen-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methylcyclopentyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methylcyclopentyl)-4H-chromen-4-one is unique due to its specific substituent, which imparts distinct chemical and biological properties. Its 1-methylcyclopentyl group enhances its stability and potential for various applications compared to other chromenes.

Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

2-(1-methylcyclopentyl)chromen-4-one

InChI

InChI=1S/C15H16O2/c1-15(8-4-5-9-15)14-10-12(16)11-6-2-3-7-13(11)17-14/h2-3,6-7,10H,4-5,8-9H2,1H3

InChI Key

MTOAEGGSKKPNQD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)C2=CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.